molecular formula C18H15ClN2OS B14973010 1-(3-Chlorophenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

1-(3-Chlorophenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B14973010
M. Wt: 342.8 g/mol
InChI Key: BDKCJCQYKDCHNS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a dihydropyrazinone derivative characterized by a 3-chlorophenyl group at position 1 and a [(3-methylphenyl)methyl]sulfanyl moiety at position 3 of the pyrazinone ring. The chloro substituent introduces electron-withdrawing effects, while the sulfanyl group contributes to hydrophobicity, influencing its physicochemical and binding properties.

Properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one

InChI

InChI=1S/C18H15ClN2OS/c1-13-4-2-5-14(10-13)12-23-17-18(22)21(9-8-20-17)16-7-3-6-15(19)11-16/h2-11H,12H2,1H3

InChI Key

BDKCJCQYKDCHNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (Compound B)

  • Substituents : Position 1 features a 4-methylphenyl group instead of 3-chlorophenyl.
  • This may reduce polarity and intermolecular interactions, reflected in its lower molecular weight (322.42 vs. ~341.8 for the target compound) .

1-(3-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one (Compound C)

  • Substituents: Replaces the sulfanyl group with an amino linkage and introduces a methoxy group.
  • Impact: The amino group increases hydrogen-bond-donor capacity (1 vs. 0 for sulfanyl analogs), reducing logP (2.41 vs. estimated ~3.0–3.5 for the target) and enhancing solubility. Methoxy’s electron-donating nature contrasts with chloro’s electron-withdrawing effects .

1-(2-Methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (Compound D)

  • Substituents : Position 1 has a 2-methoxyphenyl group.
  • The methoxy group also increases polarity slightly (MW 338.42) .

Physicochemical Properties

Key differences in properties include:

  • logP: Sulfanyl analogs (e.g., Compound B) are more hydrophobic than amino derivatives (Compound C, logP 2.41). The target compound’s logP is likely higher due to the chloro group’s hydrophobicity.
  • Hydrogen Bonding: Amino-containing analogs (Compound C) exhibit higher hydrogen-bond-donor capacity, enhancing solubility but reducing membrane permeability.
  • Molecular Weight : Chloro substituents increase molecular weight (~341.8) compared to methyl (322.42) or methoxy (338.42) analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison of Dihydropyrazin-2-one Derivatives

Compound Name Molecular Formula Molecular Weight Substituent (Position 1) Substituent (Position 3) logP Hydrogen Bond Donors
Target Compound* C₁₈H₁₄ClN₂OS ~341.8 3-Chlorophenyl [(3-Methylphenyl)methyl]sulfanyl ~3.2† 0
1-(4-Methylphenyl)-...sulfanyl (Compound B) C₁₉H₁₈N₂OS 322.42 4-Methylphenyl [(3-Methylphenyl)methyl]sulfanyl N/A 0
1-(3-Chlorophenyl)-...amino (Compound C) C₁₈H₁₆ClN₃O₂ 341.8 3-Chlorophenyl [(3-Methoxyphenyl)methyl]amino 2.41 1
1-(2-Methoxyphenyl)-...sulfanyl (Compound D) C₁₉H₁₈N₂O₂S 338.42 2-Methoxyphenyl [(3-Methylphenyl)methyl]sulfanyl N/A 0

*Hypothetical data inferred from analogs; †Estimated based on substituent contributions.
Sources: .

Research Implications

The structural variations among these compounds highlight the importance of substituent choice in drug design. Chloro and sulfanyl groups enhance hydrophobicity and metabolic stability, while amino and methoxy groups improve solubility. Further studies on the target compound should explore its synthesis, crystallography (as in ), and biological activity relative to these analogs .

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